molecular formula C19H16N2O3 B5518239 4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide

4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide

Cat. No.: B5518239
M. Wt: 320.3 g/mol
InChI Key: CWJREUYVTDVNCD-UDWIEESQSA-N
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Description

4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxynaphthalene moiety, and a benzamide group.

Preparation Methods

The synthesis of 4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide typically involves the reaction of 4-hydroxybenzohydrazide with 2-methoxynaphthaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. In biological systems, it may interact with cellular enzymes or receptors, leading to its observed antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-18-11-8-13-4-2-3-5-16(13)17(18)12-20-21-19(23)14-6-9-15(22)10-7-14/h2-12,22H,1H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJREUYVTDVNCD-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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